1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Synthesis of the triazole ring: This involves the use of azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Hydrazide formation: This step involves the reaction of hydrazine derivatives with suitable carbonyl compounds.
Final coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The compound’s structure allows it to bind to active sites or interact with cellular components, thereby modulating biological processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide include:
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-piperidinylmethyl)-1H-1,2,3-triazole-5-ylcarbonylhydrazono)methyl]-5-bromophenyl benzoate hydrochloride
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C18H13ClN8O2 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H13ClN8O2/c19-13-9-5-4-8-12(13)10-21-23-18(28)14-15(11-6-2-1-3-7-11)27(26-22-14)17-16(20)24-29-25-17/h1-10H,(H2,20,24)(H,23,28)/b21-10+ |
InChI Key |
HQIDGOJVOMSUSE-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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